Cas no 1309976-09-7 (3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one)

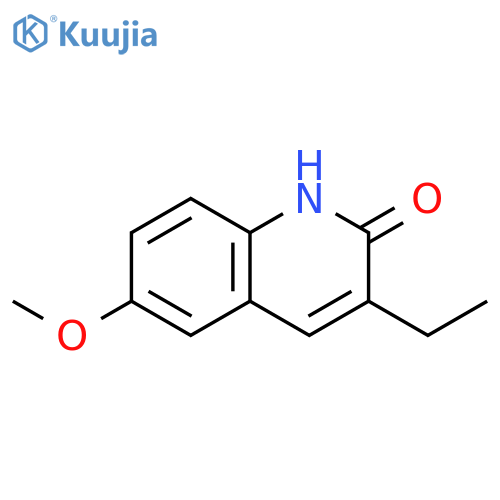

1309976-09-7 structure

商品名:3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one

- 2(1H)-Quinolinone, 3-ethyl-6-methoxy-

- NS-02108

- 3-Ethyl-6-methoxyquinolin-2(1H)-one

- 1309976-09-7

- AKOS015947708

- 3-ethyl-6-methoxy-1H-quinolin-2-one

- starbld0037129

- MFCD21090555

- EN300-7436794

-

- インチ: 1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14)

- InChIKey: JPTIBWIBYJNORI-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(OC)C=C2)C=C(CC)C1=O

計算された属性

- せいみつぶんしりょう: 203.094628657g/mol

- どういたいしつりょう: 203.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38.3Ų

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7436794-0.5g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95.0% | 0.5g |

$980.0 | 2025-03-11 | |

| Enamine | EN300-7436794-10.0g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95.0% | 10.0g |

$5405.0 | 2025-03-11 | |

| Enamine | EN300-7436794-5.0g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95.0% | 5.0g |

$3645.0 | 2025-03-11 | |

| 1PlusChem | 1P028FXR-50mg |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 50mg |

$412.00 | 2023-12-22 | |

| Aaron | AR028G63-250mg |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 250mg |

$882.00 | 2025-02-16 | |

| Aaron | AR028G63-500mg |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 500mg |

$1373.00 | 2025-02-16 | |

| 1PlusChem | 1P028FXR-1g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 1g |

$1615.00 | 2023-12-22 | |

| 1PlusChem | 1P028FXR-5g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 5g |

$4568.00 | 2023-12-22 | |

| Aaron | AR028G63-50mg |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95% | 50mg |

$428.00 | 2025-02-16 | |

| Enamine | EN300-7436794-0.1g |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one |

1309976-09-7 | 95.0% | 0.1g |

$437.0 | 2025-03-11 |

3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1309976-09-7 (3-ethyl-6-methoxy-1,2-dihydroquinolin-2-one) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬